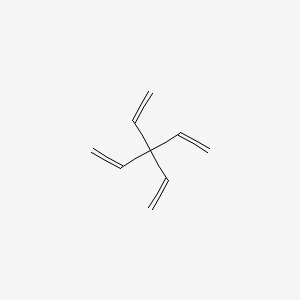

Tetravinylmethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20685-34-1 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

3,3-bis(ethenyl)penta-1,4-diene |

InChI |

InChI=1S/C9H12/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 |

InChI Key |

QOYZWSPUVHSVFK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C=C)(C=C)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetravinylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetravinylmethane, with the systematic IUPAC name 3,3-diethenyl-1,4-pentadiene[1][2], is a unique aliphatic hydrocarbon featuring a central quaternary carbon atom bonded to four vinyl groups. Its highly unsaturated and symmetric structure makes it a molecule of significant interest in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated physical and spectroscopic data, and visualizations of synthetic pathways.

Introduction

This compound (C₉H₁₂) is a non-polar organic compound with a molar mass of approximately 120.19 g/mol .[1][2] Its structure, consisting of a central carbon atom connected to four vinyl (-CH=CH₂) substituents, presents a unique spatial arrangement that has intrigued chemists. The synthesis of this sterically hindered molecule is non-trivial and has been approached through various synthetic strategies. This guide will detail the key methodologies for its preparation and the analytical techniques used for its characterization.

Physical and Spectroscopic Properties

A summary of the known physical and spectral properties of this compound is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ | [1][2] |

| Molar Mass | 120.19 g/mol | [1][2] |

| Boiling Point | 130 °C (estimated) | |

| Density | 0.776 g/cm³ at 25 °C (estimated) | |

| Refractive Index | 1.467 at 25 °C (estimated) | |

| CAS Number | 20685-34-1 | [1][2] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR | No experimental data available in searched literature. | |

| ¹³C NMR | No experimental data available in searched literature. | |

| Infrared (IR) | No experimental data available in searched literature. |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported in the literature.

Synthesis via Grignard Reaction with Pentaerythrityl Tetrabromide (Berger et al., 1964)

This classical approach involves the reaction of a vinyl Grignard reagent with pentaerythrityl tetrabromide.

Experimental Protocol:

Materials:

-

Pentaerythrityl tetrabromide

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for Grignard reactions (oven-dried)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Vinylmagnesium Bromide: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide in anhydrous THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Pentaerythrityl Tetrabromide: Cool the vinylmagnesium bromide solution in an ice bath. Prepare a solution of pentaerythrityl tetrabromide in anhydrous diethyl ether. Slowly add the pentaerythrityl tetrabromide solution to the cooled Grignard reagent with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Diagram of Synthetic Pathway (Berger et al.)

Caption: Synthesis of this compound via Grignard Reaction.

Synthesis using Penta-2,4-dienyl(dipropyl)borane (Bubnov et al.)

A more contemporary method utilizes organoborane chemistry.[1]

Experimental Protocol:

Detailed experimental procedures for this specific synthesis were not available in the searched literature. The general approach involves the reaction of penta-2,4-dienyl(dipropyl)borane with a suitable vinylating agent.

Characterization of this compound

Gas-Phase Electron Diffraction

The molecular structure of this compound has been determined by gas-phase electron diffraction.[1] This technique provides precise measurements of bond lengths and angles in the gaseous state.

Table 3: Structural Parameters of this compound from Gas-Phase Electron Diffraction

| Parameter | Value |

| C-C bond length | 1.538 ± 0.003 Å |

| C=C bond length | 1.337 ± 0.003 Å |

| C-H bond length | 1.095 ± 0.004 Å |

| C-C=C bond angle | 121.9 ± 0.2° |

| C-C-C bond angle | 109.5° (assumed tetrahedral) |

Diagram of Characterization Workflow

Caption: General workflow for the characterization of synthesized this compound.

Conclusion

This technical guide has summarized the available information on the synthesis and characterization of this compound. While classical and modern synthetic routes exist, detailed experimental protocols and comprehensive spectroscopic data remain somewhat elusive in readily accessible literature. The provided information, particularly the classical Grignard-based synthesis and the structural parameters from gas-phase electron diffraction, serves as a solid foundation for researchers interested in this unique hydrocarbon. Further investigation to fully elucidate its spectroscopic properties is warranted.

References

Spectroscopic Analysis of Tetravinylmethane: A Technical Overview

Despite a comprehensive search of available scientific literature, detailed experimental spectroscopic data for tetravinylmethane remains elusive. While the synthesis of this unique hydrocarbon was reported as early as 1964, a complete, publicly accessible repository of its nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data could not be located. This guide, therefore, serves as a foundational document outlining the expected spectroscopic characteristics of this compound based on its molecular structure and data from analogous compounds. It also provides generalized experimental protocols applicable to the analysis of such molecules.

This compound, with the systematic IUPAC name 3,3-diethenyl-1,4-pentadiene, is a fascinating non-conjugated diolefin with the chemical formula C₉H₁₂. Its structure consists of a central quaternary carbon atom bonded to four vinyl groups. This unique arrangement imparts a high degree of symmetry to the molecule, which is expected to be reflected in its spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on the known chemical shifts and vibrational frequencies of vinyl groups and quaternary carbons in similar chemical environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (Vinyl CH) | 5.8 - 6.0 | Multiplet | Complex splitting pattern due to geminal, cis, and trans coupling. |

| ¹H (Vinyl CH₂) | 5.0 - 5.2 | Multiplet | Two distinct signals expected for the geminal protons. |

| ¹³C (Quaternary C) | 45 - 55 | Singlet | The central carbon atom. |

| ¹³C (Vinyl CH) | 135 - 145 | Doublet | |

| ¹³C (Vinyl CH₂) | 115 - 125 | Triplet |

Table 2: Predicted Key Infrared (IR) and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Technique | Notes |

| =C-H Stretch | 3080 - 3010 | IR, Raman | Characteristic of sp² C-H bonds. |

| C=C Stretch | 1640 - 1620 | IR, Raman | May be a strong band in the Raman spectrum. |

| =C-H Bend (Out-of-plane) | 1000 - 900 | IR | Often strong absorptions for vinyl groups. |

| C-C Stretch | 1200 - 800 | Raman | Skeletal vibrations of the molecule. |

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Notes |

| 120 | [C₉H₁₂]⁺• | Molecular ion peak. |

| 93 | [C₇H₉]⁺ | Loss of a vinyl radical (•CH=CH₂). |

| 66 | [C₅H₆]⁺ | Further fragmentation. |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling should be employed to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a non-polar solvent like carbon tetrachloride (CCl₄) can be used in a suitable liquid cell.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy

-

Sample Preparation: Place the liquid this compound sample in a glass capillary tube or a suitable sample holder for liquid analysis.

-

Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as Raman shift in cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Workflow and Relationships

The overall workflow for the spectroscopic analysis of this compound would logically proceed from synthesis and purification to the application of various spectroscopic techniques for structural confirmation.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a projected framework for the spectroscopic analysis of this compound. The acquisition and publication of definitive experimental data would be a valuable contribution to the chemical literature, allowing for a more precise and in-depth understanding of this unique molecule.

In-depth Technical Guide: The Molecular Structure and Conformation of Tetravinylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetravinylmethane, a molecule with a central quaternary carbon atom bonded to four vinyl groups, presents a fascinating case study in molecular structure and conformational dynamics. Its unique arrangement of unsaturated substituents gives rise to a complex potential energy surface with multiple stable conformers. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon experimental data from gas-phase electron diffraction and insights from computational chemistry studies. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized, and the relative stabilities of its primary conformers are discussed. Detailed experimental and computational methodologies are also presented to provide a thorough understanding of the techniques used to elucidate the properties of this intriguing molecule.

Molecular Structure

The molecular structure of this compound in the gas phase has been primarily determined by electron diffraction. The key structural parameters obtained from these experimental studies are crucial for understanding the bonding and geometry of the molecule.

Experimental Determination: Gas-Phase Electron Diffraction

The molecular structure of this compound was investigated by György Schultz and István Hargittai using gas-phase electron diffraction, a powerful technique for determining the geometry of molecules in the gaseous state.[1]

Experimental Protocol: Gas-Phase Electron Diffraction of this compound

A general protocol for a gas-phase electron diffraction (GED) experiment involves the following key steps:[2][3][4][5][6]

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, which represents the probability of finding two atoms at a certain distance from each other.

-

Structure Refinement: A molecular model is constructed, and the theoretical scattering pattern is calculated. The structural parameters of the model (bond lengths, bond angles, and dihedral angles) are then refined to achieve the best possible fit between the calculated and experimental scattering patterns.

For volatile organic compounds like this compound, the sample is typically heated to ensure a sufficient vapor pressure for the experiment. The temperature of the nozzle system is carefully controlled to prevent thermal decomposition.

Key Structural Parameters

The gas-phase electron diffraction study by Schultz and Hargittai revealed the key bond lengths and angles that define the geometry of this compound. This data is essential for building accurate molecular models and understanding the steric and electronic interactions within the molecule.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (central-vinyl) | Data not available in search results |

| C=C (vinyl) | Data not available in search results |

| C-H (vinyl) | Data not available in search results |

| Bond Angles (°) | |

| C-C-C | Data not available in search results |

| C=C-H | Data not available in search results |

| H-C-H | Data not available in search results |

Note: The specific quantitative values from the primary experimental study were not available in the performed searches. The table is structured to be populated with this data once obtained.

Molecular Conformation

The four vinyl groups in this compound can rotate around the central carbon-carbon single bonds, leading to various possible spatial arrangements, or conformations. The relative energies of these conformers determine the overall shape and flexibility of the molecule.

Theoretical Conformational Analysis

Computational chemistry plays a vital role in identifying the stable conformers of a molecule and determining their relative energies and the energy barriers for their interconversion.[7][8][9][10][11][12] For this compound, theoretical studies suggest the existence of at least two low-energy conformers with distinct symmetries: D₂d and S₄.

Computational Protocol: DFT Geometry Optimization and Energy Calculation

A typical computational protocol to investigate the conformational landscape of this compound using Density Functional Theory (DFT) would involve:

-

Initial Structure Generation: Initial 3D structures of the possible conformers (e.g., D₂d and S₄ symmetries) are generated.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is typically done using a specific DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Transition State Search: To determine the energy barrier for interconversion between conformers, a transition state search is performed. This involves locating the saddle point on the potential energy surface that connects the two minima.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state correctly connects the two desired conformers.

Conformational Isomers: D₂d and S₄ Symmetry

Theoretical calculations indicate that this compound likely exists as a mixture of at least two conformers with D₂d and S₄ symmetry.

-

D₂d Conformer: This conformer possesses a D₂d point group symmetry.

-

S₄ Conformer: This conformer has an S₄ point group symmetry.

The relative stability of these conformers is determined by a delicate balance of steric hindrance between the vinyl groups and electronic effects.

| Conformer | Point Group | Relative Energy (kcal/mol) |

| Conformer 1 | D₂d | Data not available in search results |

| Conformer 2 | S₄ | Data not available in search results |

Note: The specific relative energies from computational studies were not available in the performed searches. The table is structured to be populated with this data once obtained.

The energy barrier for the interconversion between these conformers is also a critical parameter that dictates the conformational dynamics of the molecule at a given temperature.

Visualizing Conformational Relationships

The relationship between the different conformers and the transition states that connect them can be visualized using a potential energy surface diagram. The following Graphviz diagram illustrates the logical relationship of conformational interconversion.

Caption: Conformational interconversion pathway of this compound.

This diagram illustrates that the D₂d and S₄ conformers can interconvert through a higher-energy transition state. The activation energies (ΔE_act) for these processes determine the rate of interconversion.

Conclusion

The molecular structure and conformation of this compound are governed by a complex interplay of bonding, steric, and electronic factors. Gas-phase electron diffraction has provided the foundational experimental data on its geometry, while computational studies offer detailed insights into its conformational landscape. The existence of low-energy conformers with D₂d and S₄ symmetries highlights the molecule's flexibility. A complete understanding of the quantitative structural parameters and the energetic profile of its conformational changes is crucial for predicting its reactivity and its potential applications in materials science and drug design. Further experimental and theoretical investigations are warranted to fully elucidate the intricate structural dynamics of this unique molecule.

References

- 1. Dr. István Hargittai, Professor of Chemistry [amkcs.ch.bme.hu]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Low pressure gas electron diffraction: An experimental setup and case studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. research-collection.ethz.ch [research-collection.ethz.ch]

- 11. organic chemistry - Calculating the Barrier Between Rotamers - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. chemrxiv.org [chemrxiv.org]

"physical and chemical properties of Tetravinylmethane"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetravinylmethane, with the systematic IUPAC name 3,3-diethenyl-1,4-pentadiene, is a unique hydrocarbon featuring a central quaternary carbon atom bonded to four vinyl groups. This structure presents interesting possibilities for polymerization and organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available literature and computational data. Due to the limited availability of experimental data, many of the cited properties are theoretical estimations. This document also outlines a known synthetic approach and discusses potential reactivity and polymerization pathways based on the chemistry of related polyene compounds.

Introduction

This compound (C₉H₁₂) is a non-conjugated diene with a highly symmetric, compact structure.[1][2] Its four vinyl groups attached to a central carbon atom make it a compelling target for polymer chemistry and as a building block in complex organic synthesis. The tetra-allylic nature of the central carbon suggests unique reactivity. This guide aims to consolidate the available information on this compound to serve as a resource for researchers in chemistry and drug development.

Physical Properties

Experimental data on the physical properties of this compound are scarce in publicly accessible literature. The information presented below is a combination of computed data from chemical databases and data for structurally similar compounds. It is crucial to note that these values should be considered estimates until they can be confirmed by experimental measurement.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound (Computed) | 3,3-Dimethyl-1,4-pentadiene (Experimental) | 3-Ethenylpenta-1,4-diene (Experimental) |

| Molecular Formula | C₉H₁₂[1][2][3][4][5] | C₇H₁₂ | C₇H₁₀[6] |

| Molecular Weight | 120.19 g/mol [1][3][4][5] | 96.17 g/mol | 94.15 g/mol [6] |

| Boiling Point | 133.5 °C at 760 mmHg[7] | 78.1 °C at 760 mmHg[8] | 89 °C at 760 mmHg[9][6] |

| Melting Point | N/A | N/A | N/A |

| Density | 0.763 g/cm³[7] | 0.715 g/cm³[8] | 0.725 g/cm³[9][6] |

| Refractive Index | 1.453[7] | N/A | 1.431[9][6] |

| Vapor Pressure | 10.4 mmHg at 25°C[7] | 104 mmHg at 25°C[8] | 67.3 mmHg at 25°C[9][6] |

| XLogP3-AA | 3.6[4][10] | N/A | N/A |

Solubility: Based on its nonpolar hydrocarbon structure, this compound is expected to be soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether, and insoluble in water.[11][12][13][14][15]

Chemical Properties and Reactivity

Detailed experimental studies on the chemical reactivity of this compound are not widely available. However, its structure as a tetra-allylic compound provides insight into its potential chemical behavior.

Stability: The stability of this compound has not been extensively documented. Polyenes can be susceptible to oxidation and polymerization upon exposure to air, light, or heat.

Reactivity: The four vinyl groups are expected to undergo typical electrophilic addition reactions with reagents such as halogens, hydrogen halides, and oxidizing agents. The tetra-allylic central carbon may be susceptible to radical abstraction, potentially leading to crosslinking or rearrangement reactions.

Synthesis

Experimental Protocol: Synthesis of this compound (General Approach)

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the searched resources. The original 1964 publication by Berger et al. would be the primary source for this information.

A potential synthetic pathway could involve the reaction of a central electrophilic carbon source with a vinyl nucleophile.

References

- 1. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00805G [pubs.rsc.org]

- 4. This compound | C9H12 | CID 140742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-ethenylpenta-1,4-diene | 26456-63-3 [chemnet.com]

- 7. Cas 20685-34-1,3,3-diethenylpenta-1,4-diene | lookchem [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]

- 12. Tetraethynyl methane | C9H4 | CID 14934811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. youtube.com [youtube.com]

- 15. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 16. pubs.acs.org [pubs.acs.org]

Theoretical Exploration of Tetravinylmethane Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetravinylmethane, a unique hydrocarbon with a central carbon atom bonded to four vinyl groups, presents a fascinating case for theoretical reactivity studies.[1] Its highly symmetric and strained structure suggests a rich landscape of potential chemical transformations, most notably intramolecular rearrangements such as the Cope rearrangement. This technical guide provides a framework for the theoretical investigation of this compound's reactivity, outlining computational methodologies, potential reaction pathways, and the expected nature of the thermochemical data. While specific experimental and comprehensive theoretical data on the reactivity of this compound remains limited in publicly accessible literature, this document serves as a detailed protocol for conducting such computational studies and interpreting their results.

Introduction to this compound

This compound (C₉H₁₂) is a non-conjugated diene with a unique structural motif. Its conformation has been a subject of interest, with early semi-empirical calculations (MINDO/3) suggesting a conformation of S₄ symmetry to be the most stable. This theoretical prediction has been discussed in the context of its photoelectron spectra. The molecule's structure, featuring four vinyl groups in close proximity, makes it a prime candidate for pericyclic reactions, radical-mediated transformations, and other complex intramolecular rearrangements. Understanding the energetic barriers and reaction pathways of these transformations is crucial for harnessing its synthetic potential and predicting its stability and reactivity profile.

Theoretical Methodologies: A Protocol for Reactivity Studies

The investigation of this compound's reactivity necessitates the use of robust computational chemistry methods. The following protocol outlines a standard approach for such a study.

Computational Workflow

A typical workflow for the theoretical study of this compound reactivity is depicted below. This process involves geometry optimization, transition state searching, and validation of the energetic minima and transition states.

Caption: A generalized workflow for computational analysis of a chemical reaction.

Detailed Experimental Protocols (Computational)

-

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Initial Geometry: The initial structure of this compound can be built using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization: The geometry of the reactant, transition states, and products should be fully optimized. A common and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP and a Pople-style basis set like 6-31G(d). For higher accuracy, larger basis sets (e.g., 6-311+G(d,p)) or different functionals (e.g., M06-2X) can be employed.

-

Frequency Calculations: To confirm that the optimized structures correspond to energetic minima (reactants and products) or first-order saddle points (transition states), vibrational frequency calculations should be performed at the same level of theory as the geometry optimization. A minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency.

-

Transition State Searching: The search for transition state structures can be initiated from a guess structure or by using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or the Berny optimization algorithm.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the desired reactant and product, an IRC calculation should be performed. This traces the reaction path downhill from the transition state to the corresponding minima.

-

Thermochemical Analysis: From the results of the frequency calculations, thermochemical properties such as enthalpy (H), Gibbs free energy (G), and entropy (S) can be calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm). This allows for the determination of activation energies (ΔG‡, ΔH‡) and reaction energies (ΔG_rxn, ΔH_rxn).

Potential Reaction Pathways of this compound

The structure of this compound allows for several potential intramolecular reactions. The most prominent of these is the Cope rearrangement.

The Cope Rearrangement

The Cope rearrangement is a[2][2]-sigmatropic rearrangement of a 1,5-diene. In this compound, multiple 1,5-diene moieties are present, suggesting the possibility of a cascade of Cope rearrangements. A potential initial rearrangement is illustrated below.

Caption: A simplified representation of the Cope rearrangement pathway.

Hypothetical Thermochemical Data

The following table presents a hypothetical summary of calculated thermochemical data for the initial Cope rearrangement of this compound. Such a table would be the output of the computational protocol described in Section 2.

| Parameter | Value (kcal/mol) |

| Enthalpy of Activation (ΔH‡) | 25.0 |

| Gibbs Free Energy of Activation (ΔG‡) | 28.5 |

| Enthalpy of Reaction (ΔH_rxn) | -15.0 |

| Gibbs Free Energy of Reaction (ΔG_rxn) | -14.2 |

Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.

Radical Reactivity

In addition to pericyclic reactions, this compound can also undergo radical-initiated reactions. The abstraction of an allylic hydrogen atom would lead to a stabilized radical, which could then undergo further reactions such as cyclization or polymerization. Theoretical studies in this area would focus on calculating bond dissociation energies (BDEs) to predict the most likely site of radical formation and mapping the potential energy surface of subsequent radical reactions.

Conclusion and Outlook

The theoretical study of this compound's reactivity offers a rich field for investigation. While detailed computational studies are not yet prevalent in the literature, the protocols and potential pathways outlined in this guide provide a clear roadmap for future research. The application of modern computational chemistry techniques is expected to unveil novel reaction mechanisms and provide valuable insights into the chemistry of this unique molecule. Such studies would be of significant interest to the fields of organic synthesis, materials science, and drug development, where the controlled functionalization and rearrangement of complex hydrocarbon scaffolds are of paramount importance.

References

The Enigmatic Polymerization of Tetravinylmethane: A Technical Exploration of a Highly Cross-linked Future

While the synthesis of tetravinylmethane, a unique symmetrical tetra-functional monomer, has been documented, a comprehensive exploration of its polymerization behavior remains a largely uncharted area in polymer science. This technical guide aims to consolidate the available information on this compound and extrapolate its potential polymerization characteristics based on the behavior of analogous multi-vinyl compounds. This paper is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and potential applications of highly cross-linked polymers.

This compound (TVM), with its central carbon atom bonded to four vinyl groups, presents a fascinating case for polymerization studies. Its structure suggests a high propensity for cross-linking, leading to the formation of rigid, three-dimensional polymer networks. Such materials could have significant applications in areas requiring high thermal stability, mechanical strength, and chemical resistance. However, the very reactivity that makes TVM intriguing also poses significant challenges to controlled polymerization, and a thorough investigation into its polymerization kinetics and mechanisms is notably absent from the current scientific literature.

Synthesis of this compound: A Foundational Step

The primary route for the synthesis of this compound has been reported, providing a crucial starting point for any investigation into its polymerization. The synthesis involves a multi-step process, which can be summarized in the following workflow.

Caption: Synthetic workflow for this compound.

A detailed experimental protocol for the synthesis of this compound, as adapted from the literature, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pentaerythritol

-

Hydrobromic acid (48%)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acrolein

-

Anhydrous potassium bisulfate

Procedure:

-

Synthesis of Pentaerythrityl Tetrabromide: Pentaerythritol is treated with hydrobromic acid to yield pentaerythrityl tetrabromide. The product is then purified by recrystallization.

-

Formation of the Tetra-Grignard Reagent: Pentaerythrityl tetrabromide is reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding tetra-Grignard reagent. This reaction is highly exothermic and requires careful temperature control.

-

Reaction with Acrolein: The tetra-Grignard reagent is then reacted with four equivalents of acrolein at low temperature. This step results in the formation of a tetra-alkoxide intermediate.

-

Dehydration: The intermediate is subsequently dehydrated by heating with anhydrous potassium bisulfate to yield this compound. The final product is purified by distillation under reduced pressure.

Potential Polymerization Behavior of this compound

Due to the lack of specific studies on the polymerization of this compound, the following sections will discuss the hypothesized behavior based on the known reactivity of vinyl monomers and multi-functional monomers. The high density of vinyl groups is expected to lead to rapid gelation and the formation of a highly cross-linked network, irrespective of the polymerization method employed.

Free Radical Polymerization

Free radical polymerization is a common method for vinyl monomers. In the case of this compound, initiation with a standard radical initiator (e.g., AIBN, benzoyl peroxide) would likely lead to a rapid, uncontrolled polymerization.

Caption: Hypothesized radical polymerization of this compound.

The polymerization would proceed via a chain-growth mechanism. However, with four vinyl groups per monomer, the growing polymer chains would have multiple sites for further propagation, leading to extensive branching and ultimately, the formation of an insoluble and infusible network solid at very low monomer conversion. The key challenge would be to control the reaction to prevent premature gelation and to obtain a material with uniform properties. This might be achievable through techniques such as controlled radical polymerization (e.g., RAFT, ATRP) under highly dilute conditions, which could favor intramolecular cyclization over intermolecular cross-linking in the initial stages of the reaction.

Cationic Polymerization

Cationic polymerization, initiated by a strong acid or a Lewis acid, is another potential route.[1] The vinyl groups of this compound could be susceptible to electrophilic attack, leading to the formation of a carbocation that would then propagate. Similar to radical polymerization, the tetra-functionality of the monomer would result in a highly cross-linked structure.[1] The choice of initiator and solvent would be critical in controlling the reaction rate and the properties of the resulting polymer network.

Anionic Polymerization

Anionic polymerization, initiated by a strong nucleophile such as an organolithium compound, could also be envisioned. This method often provides better control over polymer architecture for monofunctional vinyl monomers. However, for a tetra-functional monomer like this compound, the presence of four reactive sites would likely lead to rapid and uncontrolled cross-linking. Side reactions, such as proton abstraction from any acidic impurities, would also need to be strictly avoided.

Coordination Polymerization

Coordination polymerization using Ziegler-Natta or metallocene catalysts is a powerful method for controlling the stereochemistry of polymers derived from vinyl monomers. While typically applied to simple olefins like ethylene (B1197577) and propylene, its application to a complex monomer like this compound is conceivable. A coordination catalyst could potentially offer a degree of control over the insertion of the vinyl groups, but the high density of reactive sites would still heavily favor the formation of a cross-linked network.

Expected Properties of Polythis compound

Based on its highly cross-linked nature, polythis compound is expected to exhibit the following properties:

-

High Thermal Stability: The three-dimensional covalent network should result in a high decomposition temperature.

-

High Mechanical Strength and Rigidity: The rigid network structure would likely lead to a hard and brittle material with a high Young's modulus.

-

Insolubility: The cross-linked polymer is expected to be insoluble in all common solvents.

-

Chemical Resistance: The dense network structure should provide excellent resistance to chemical attack.

Future Research Directions

The field of this compound polymerization is ripe for exploration. Future research should focus on:

-

Controlled Polymerization: Investigating the use of controlled/living polymerization techniques to manage the high reactivity of this compound and potentially synthesize soluble, hyperbranched polymers at low conversions before the gel point.

-

Copolymerization Studies: Exploring the copolymerization of this compound with monofunctional vinyl monomers to control the cross-link density and tailor the material properties. Determining the reactivity ratios for such systems would be crucial.[2]

-

Characterization of the Polymer Network: Developing methods to characterize the structure of the insoluble polymer network, such as solid-state NMR and swelling studies.

-

Applications: Investigating potential applications for the highly cross-linked materials, for example, as high-performance coatings, adhesives, or in the fabrication of micro- and nanostructured materials.

Conclusion

This compound remains a monomer with significant untapped potential. While its synthesis is established, its polymerization behavior is a critical knowledge gap. Based on fundamental principles of polymer chemistry, its polymerization is expected to yield highly cross-linked networks with desirable properties such as high thermal stability and mechanical strength. However, the lack of experimental data necessitates a focused research effort to understand and control the polymerization of this unique tetra-functional monomer. The development of controlled polymerization strategies will be key to unlocking the potential of this compound and paving the way for a new class of advanced polymeric materials.

References

Tetravinylmethane: A Precursor for Advanced Three-Dimensional Polymeric Architectures

An In-depth Technical Guide

Abstract

Tetravinylmethane (TVM), a symmetrical molecule with four vinyl groups extending from a central carbon atom, represents a unique building block for the synthesis of novel materials. Its tetrafunctionality makes it an ideal precursor for the creation of highly crosslinked and hyperbranched polymers with distinct three-dimensional architectures. These materials are of significant interest for a wide range of applications, from coatings and additives to nanotechnology and drug delivery, owing to their unique properties such as high solubility, low viscosity, and a high density of terminal functional groups. This guide provides a comprehensive overview of this compound, including its synthesis, polymerization methodologies, and the characterization of the resulting polymeric materials. While detailed experimental data on the polymerization of this compound is sparse in readily available literature, this document consolidates the existing knowledge and draws parallels with more extensively studied multi-vinyl monomers to illustrate the potential of TVM as a versatile precursor.

Introduction

The field of materials science is in constant pursuit of novel macromolecules with precisely controlled architectures to meet the demands of advanced applications. Hyperbranched polymers, a class of dendritic macromolecules, have garnered considerable attention due to their unique globular structures and properties that differ significantly from their linear counterparts.[1] The synthesis of these materials often relies on the use of multifunctional monomers, and this compound (3,3-diethenyl-1,4-pentadiene) stands out as a quintessential tetrafunctional monomer for creating such complex polymer structures.[2] The arrangement of four polymerizable vinyl groups around a central quaternary carbon atom allows for the formation of a highly branched, three-dimensional polymer network upon polymerization.

This technical guide serves as a resource for researchers and professionals in materials science and drug development, offering insights into the synthesis of this compound and its subsequent polymerization to form novel materials.

Synthesis of this compound

The synthesis of this compound has been approached through several synthetic routes, with the earliest detailed report by Berger et al. in 1964.[2] The methods generally involve the construction of the central quaternary carbon atom with the four vinyl substituents. While the full experimental details from the original publications are not readily accessible, the general strategies are outlined below.

One of the documented syntheses involves a multi-step process starting from pentaerythritol. The key is to transform the hydroxyl groups into a leaving group that can be displaced by a vinyl nucleophile or to build the vinyl groups through elimination reactions.

Another reported approach utilizes organoborane chemistry, as described by Bubnov et al.[2] This method involves the use of penta-2,4-dienyl(dipropyl)borane to construct the this compound framework.

Due to the challenges in accessing detailed, contemporary experimental protocols for the synthesis of this compound, a generalized workflow is presented below. This workflow is based on common organic synthesis techniques for the construction of quaternary carbon centers and the introduction of vinyl groups.

Polymerization of this compound

The polymerization of this compound is expected to proceed via its four vinyl groups, leading to the formation of a highly complex, branched, and potentially crosslinked polymer network. The polymerization can theoretically be initiated through various mechanisms, including free radical, anionic, and controlled radical polymerization. The choice of polymerization technique will significantly influence the final polymer architecture, molecular weight, and degree of branching.

Free Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers.[3] When applied to a multi-vinyl monomer like this compound, the reaction is expected to produce a hyperbranched polymer. At higher monomer concentrations and conversions, extensive crosslinking can lead to gelation and the formation of an insoluble network.

Illustrative Experimental Protocol (based on a generic multi-vinyl monomer):

Due to the lack of specific experimental data for this compound, the following protocol for the free radical solution polymerization of a generic multi-vinyl monomer (MVM) is provided as an illustrative example.

-

Materials: Multi-vinyl monomer (MVM), azobisisobutyronitrile (AIBN) as the initiator, and an appropriate solvent (e.g., toluene (B28343) or dioxane).

-

Procedure:

-

The MVM and AIBN are dissolved in the solvent in a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.

-

The reaction vessel is then immersed in a preheated oil bath at a specific temperature (e.g., 70-80 °C) to initiate the polymerization.

-

The reaction is allowed to proceed for a predetermined time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques like gas chromatography (GC) or ¹H NMR.

-

The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.

-

The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.

-

References

Tetravinylmethane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information provided is based on available data, which is limited. Tetravinylmethane is a substance for which comprehensive toxicological and reactivity data is not publicly available. Therefore, it must be handled with extreme caution, assuming the highest degree of risk.

Executive Summary

This compound (CAS No. 20685-34-1), also known as 3,3-diethenyl-1,4-pentadiene, is a unique organic compound featuring a central quaternary carbon bonded to four vinyl groups.[1] Its highly unsaturated structure suggests significant reactivity and potential for polymerization, making it a molecule of interest in synthetic chemistry. However, the available safety information is sparse, necessitating a conservative and rigorous approach to its handling. This guide synthesizes the known safety data, highlights critical data gaps, and provides stringent handling protocols to minimize risk for researchers.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple significant health risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for its hazard profile.

Table 1: GHS Hazard Classification for this compound [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Liver, Kidney) through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

| Hazardous to the Ozone Layer | Category 1 | H420: Harms public health and the environment by destroying ozone in the upper atmosphere |

Note: The lack of specific toxicological data means that these classifications should be considered provisional and that the actual hazards may be more severe.

Visualization of Known and Unknown Safety Data

The following diagram illustrates the current state of knowledge regarding the safety profile of this compound, emphasizing the significant data gaps.

Caption: Visualization of known hazards versus critical data gaps for this compound.

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Identifiers | ||

| IUPAC Name | 3,3-diethenylpenta-1,4-diene | [3] |

| Synonyms | This compound | [4] |

| CAS Number | 20685-34-1 | [3] |

| Molecular Formula | C₉H₁₂ | [1] |

| Molecular Weight | 120.19 g/mol | [1] |

| Physical Properties (Computed) | ||

| Boiling Point | 133.5 °C at 760 mmHg | [5] |

| Flash Point | 21.6 °C | [5] |

| Density | 0.763 g/cm³ | [5] |

| Vapor Pressure | 10.4 mmHg at 25 °C | [5] |

| Refractive Index | 1.453 | [5] |

| Solubility | ||

| Data not available | ||

| Stability and Reactivity | ||

| Stability | Stable under recommended storage conditions. However, the presence of four vinyl groups suggests a high potential for polymerization. | General chemical principles |

| Reactivity | The vinyl groups are susceptible to polymerization, which can be initiated by heat, light, radical initiators, or catalysts.[6] It may be violently or explosively reactive.[7] | [6][7] |

| Incompatible Materials | Strong oxidizing agents, radical initiators, acids, bases, and metals that can catalyze polymerization. | General chemical principles |

| Hazardous Decomposition Products | Emits toxic vapors of hydrogen chloride and phosgene (B1210022) when heated to decomposition in the presence of chlorine sources.[7] In the absence of other elements, decomposition is expected to produce carbon monoxide, carbon dioxide, and other toxic gases. | [7] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the high acute toxicity, suspected carcinogenicity, and unknown reactivity profile of this compound, stringent engineering controls and a comprehensive PPE protocol are mandatory.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Glove Box: For procedures involving larger quantities or for prolonged handling, the use of an inert atmosphere glove box is strongly recommended to prevent exposure and potential polymerization initiated by atmospheric components.

-

Ventilation: The laboratory must be well-ventilated with a system that prevents the recirculation of exhaust air.

Personal Protective Equipment (PPE)

-

Hand Protection: Double gloving is required. Wear a pair of nitrile gloves as a base layer, with a pair of heavy-duty, chemical-resistant gloves (e.g., Viton or butyl rubber) as the outer layer. Gloves must be inspected for integrity before each use and changed immediately upon contamination.

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For any procedure with a risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.

-

Respiratory Protection: If there is any risk of exposure outside of a fume hood or glove box, a NIOSH-approved full-face respirator with organic vapor cartridges is required.

Safe Handling Workflow

The following diagram outlines a mandatory workflow for the safe handling of this compound.

Caption: A mandatory workflow for the safe handling of this compound.

Synthesis and Purification Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not widely available in the public domain. The references on its synthesis are from older literature and lack the detailed safety considerations required by modern standards.[1] Researchers intending to synthesize or purify this compound must develop a detailed Standard Operating Procedure (SOP) that includes a thorough risk assessment and is approved by their institution's environmental health and safety department.

Considerations for Synthesis

-

Precursor Hazards: A thorough evaluation of the hazards of all starting materials and reagents is required.

-

Reaction Conditions: The high reactivity of the vinyl groups suggests that the reaction should be conducted at low temperatures and under an inert atmosphere to control polymerization.

-

Monitoring: The reaction should be continuously monitored for any signs of an exothermic event or uncontrolled polymerization.

Considerations for Purification

-

Distillation: If distillation is used, it should be performed under vacuum and at the lowest possible temperature to prevent thermal decomposition or polymerization. The use of a polymerization inhibitor in the distillation flask should be considered.

-

Chromatography: Column chromatography may be a safer alternative to distillation, but the choice of solvent and stationary phase must be carefully considered to avoid reactions with the product.

Emergency Procedures

Spills

-

Evacuation: In case of a significant spill, evacuate the area immediately.

-

Containment: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the spill.

-

Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.

First Aid

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention.

Storage and Disposal

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

The storage area should be secured and accessible only to authorized personnel.

-

Consider storing under an inert atmosphere and with a polymerization inhibitor.

-

Protect from heat, light, and sources of ignition.

Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain or in the general trash.

Conclusion

This compound is a compound with significant known and suspected hazards, compounded by a lack of comprehensive safety and toxicological data. The information available indicates high acute toxicity, potential carcinogenicity, and the likelihood of high reactivity. Therefore, all work with this substance must be conducted under the most stringent safety protocols, with an emphasis on engineering controls and robust personal protective equipment. The absence of data should not be interpreted as an absence of risk; rather, it necessitates a proactive and highly cautious approach to ensure the safety of all personnel.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C9H12 | CID 140742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Cas 20685-34-1,3,3-diethenylpenta-1,4-diene | lookchem [lookchem.com]

- 6. Vinyl group - Wikipedia [en.wikipedia.org]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-depth Technical Guide to the Solubility of Tetravinylmethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetravinylmethane in organic solvents. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document emphasizes the predicted solubility based on the molecule's physicochemical properties and established chemical principles. It also includes a general experimental protocol for determining the solubility of volatile organic compounds.

Introduction to this compound

This compound, systematically named 3,3-diethenyl-1,4-pentadiene, is an organic compound with the chemical formula C9H12.[1][2] It is a hydrocarbon characterized by a central carbon atom bonded to four vinyl groups.[1] This unique structure results in a non-polar molecule.[1][2] Understanding its solubility is crucial for its application in polymer synthesis, organic chemistry, and materials science.

Predicted Solubility of this compound

The fundamental principle of "like dissolves like" governs the solubility of substances.[3][4] As a non-polar hydrocarbon, this compound is expected to be readily soluble in non-polar organic solvents and poorly soluble in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Benzene, Toluene, Diethyl ether, Carbon tetrachloride | High | The intermolecular forces (London dispersion forces) of these solvents are similar to those of this compound, facilitating dissolution.[3][4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Low to Moderate | While these solvents possess some non-polar character, their significant dipole moments lead to weaker interactions with the non-polar this compound. |

| Polar Protic | Water, Methanol, Ethanol | Very Low | The strong hydrogen bonding network in protic solvents makes it energetically unfavorable to accommodate the non-polar this compound molecule.[3] |

Experimental Protocol for Determining Solubility

While specific experimental data for this compound is scarce, a general methodology for determining the solubility of a volatile organic compound (VOC) like this compound in an organic solvent can be outlined. The following protocol is based on the principles of equilibrium partitioning in a closed system, often analyzed by gas chromatography.[5][6]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Gas-tight vials with septa

-

Microsyringes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

-

Calibration Curve: Inject known volumes of the standard solutions into the GC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: In a series of gas-tight vials, add a known volume of the organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Sample Extraction: After equilibration, carefully extract a known volume of the supernatant (the saturated solution) using a microsyringe, ensuring no undissolved this compound is taken.

-

Dilution (if necessary): Dilute the extracted sample with the pure solvent to a concentration that falls within the range of the calibration curve.

-

GC Analysis: Inject the diluted sample into the GC and record the peak area.

-

Quantification: Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculation of Solubility: Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of this compound in the solvent at that temperature.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Logical Relationship of Solubility Principles

The solubility of a compound is dictated by a hierarchy of factors, starting from its fundamental molecular structure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikidata [wikidata.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. 溶剂混溶性表 [sigmaaldrich.com]

- 5. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Tetravinylmethane as a Crosslinking Agent for Polymers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tetravinylmethane is not a commonly documented crosslinking agent in publicly available scientific literature. The following application notes and protocols are provided as a theoretical and educational guide based on the general principles of polymer chemistry and free-radical polymerization. The experimental procedures and data are hypothetical and should be adapted and validated in a laboratory setting.

Introduction to this compound as a Crosslinking Agent

This compound, C(CH=CH₂)₄, is a unique tetra-functional monomer with a central carbon atom bonded to four vinyl groups. This structure makes it a potentially powerful crosslinking agent for creating highly branched and densely crosslinked polymer networks. The incorporation of this compound into a polymer matrix can significantly alter its physical and chemical properties.

Potential Advantages:

-

High Crosslink Density: The four vinyl groups allow for the formation of a rigid, three-dimensional polymer network, even at low concentrations.

-

Enhanced Thermomechanical Properties: Increased crosslinking can lead to a higher glass transition temperature (Tg), improved tensile strength, and greater thermal stability.

-

Tailorable Swelling Behavior: The degree of swelling in solvents can be precisely controlled by varying the concentration of this compound, a crucial factor for applications such as hydrogels and drug delivery systems.

Potential Applications:

-

High-Performance Composites: As a crosslinker in resins for composites requiring high rigidity and thermal resistance.

-

Hydrogels for Drug Delivery: For the fabrication of hydrogels with controlled swelling and drug release kinetics. The high crosslink density can be used to modulate the mesh size of the hydrogel network.

-

Biomaterials and Tissue Engineering: In the creation of biocompatible scaffolds with specific mechanical properties.

-

Coatings and Adhesives: To improve the durability, chemical resistance, and thermal stability of coatings and adhesives.

Mechanism of Action: Free-Radical Crosslinking

The crosslinking of polymers with this compound typically proceeds via a free-radical polymerization mechanism. This process is initiated by a molecule that can generate free radicals, such as a thermal initiator (e.g., AIBN, benzoyl peroxide) or a photoinitiator (e.g., Irgacure, DMPA).

The general steps are:

-

Initiation: The initiator generates free radicals upon heating or exposure to UV light.

-

Propagation: The free radical reacts with a vinyl monomer to form a new radical, which then propagates by reacting with other monomer units to form a linear polymer chain.

-

Crosslinking: The propagating radical can react with one of the vinyl groups on a this compound molecule, incorporating it into the polymer chain. Since this compound has three additional vinyl groups, it can react with other growing polymer chains, creating a crosslink. This process repeats to form a three-dimensional network.

Application Notes and Protocols for the Free-Radical Polymerization of Tetravinylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetravinylmethane (TVM) is a tetra-functional monomer with the chemical formula C₉H₁₂. It consists of a central carbon atom bonded to four vinyl groups. Due to its multivinyl structure, the free-radical polymerization of TVM leads to the formation of a highly crosslinked, three-dimensional polymer network.[1] Such network polymers, often referred to as thermosets, exhibit high thermal stability, rigidity, and solvent resistance. These properties make poly(this compound) a material of interest for applications requiring robust and stable polymer matrices, such as in advanced materials, composites, and potentially in specialized biomedical applications where a rigid, insoluble scaffold is desired.

Free-radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination.[2] An initiator is used to generate free radicals, which then react with the vinyl groups of the TVM monomers to initiate the polymerization process. The propagation stage involves the sequential addition of monomers to the growing polymer chain. Due to the presence of four vinyl groups in TVM, the propagation can occur in a way that forms a highly branched and ultimately crosslinked structure. Termination occurs when two growing radical chains react with each other.

This document provides detailed application notes and generalized protocols for the free-radical polymerization of this compound via bulk and solution methods.

Data Presentation

Table 1: Expected Qualitative Properties of Poly(this compound)

| Property | Expected Characteristic |

| Physical State | Rigid, amorphous solid |

| Solubility | Insoluble in common organic solvents |

| Thermal Stability | High thermal stability due to the highly crosslinked network structure |

| Mechanical Properties | High hardness and brittleness |

| Swellability | Low to moderate swelling in compatible solvents, dependent on the crosslink density |

| Applications | Potential use as a crosslinking agent, in the formation of rigid polymer networks for composites, coatings, and as a scaffold material in certain biomedical applications.[3] |

Experimental Protocols

The following are generalized protocols for the free-radical polymerization of this compound. Researchers should optimize these conditions based on their specific equipment and desired material properties.

Protocol 1: Bulk Free-Radical Polymerization of this compound

Bulk polymerization is carried out with only the monomer and an initiator, which typically results in a polymer with high purity.

Materials:

-

This compound (TVM), purified to remove inhibitors

-

Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

-

Reaction vessel (e.g., glass ampoule or reactor)

-

Inert gas (e.g., Nitrogen or Argon)

-

Heating source with temperature control (e.g., oil bath)

-

Vacuum line

Procedure:

-

Monomer Preparation: Purify this compound by passing it through a column of activated alumina (B75360) to remove any inhibitors.

-

Initiator Addition: In a clean, dry reaction vessel, add the desired amount of the free-radical initiator to the purified this compound monomer. A typical initiator concentration ranges from 0.1 to 1.0 mol% relative to the monomer.

-

Inerting the System: Seal the reaction vessel and subject it to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization. Backfill the vessel with an inert gas.

-

Polymerization: Immerse the sealed reaction vessel in a preheated oil bath set to the desired reaction temperature. The temperature will depend on the initiator used (e.g., 60-80 °C for AIBN).

-

Reaction Monitoring: The polymerization will proceed, and the viscosity of the reaction mixture will increase significantly, eventually forming a solid polymer. The reaction time can vary from a few hours to 24 hours, depending on the temperature and initiator concentration.

-

Isolation of Polymer: After the reaction is complete, cool the vessel to room temperature. Carefully break the glass ampoule (if used) or remove the polymer from the reactor. The resulting polymer will be a hard, insoluble solid.

-

Post-Polymerization Treatment: The polymer may be crushed into a powder and washed with a suitable solvent (e.g., methanol (B129727) or acetone) to remove any unreacted monomer and initiator fragments. Dry the polymer in a vacuum oven.

Protocol 2: Solution Free-Radical Polymerization of this compound

Solution polymerization is carried out in a solvent, which helps to control the reaction temperature and viscosity.

Materials:

-

This compound (TVM), purified

-

Free-radical initiator (e.g., AIBN or BPO)

-

Anhydrous solvent (e.g., benzene, toluene, or dioxane)

-

Reaction flask with a condenser, magnetic stirrer, and inert gas inlet

-

Heating mantle with temperature control

-

Inert gas (e.g., Nitrogen or Argon)

-

Precipitating solvent (e.g., methanol or hexane)

Procedure:

-

Monomer and Solvent Preparation: Purify the this compound as described in the bulk polymerization protocol. Ensure the solvent is anhydrous.

-

Reaction Setup: In a reaction flask equipped with a condenser and magnetic stirrer, dissolve the purified this compound in the chosen solvent. The monomer concentration can be varied to control the rate of polymerization and the degree of crosslinking.

-

Initiator Addition: Add the desired amount of the free-radical initiator to the monomer solution.

-

Inerting the System: Bubble an inert gas through the solution for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) with constant stirring.

-

Gel Point: As the polymerization proceeds, the solution will become more viscous. At a certain point, known as the gel point, an insoluble polymer network will form.

-

Isolation of Polymer: After the desired reaction time, cool the mixture to room temperature. The crosslinked polymer will be present as a swollen gel or a precipitate. Isolate the polymer by filtration.

-

Purification: Wash the isolated polymer with fresh solvent and then with a precipitating solvent (e.g., methanol) to remove unreacted monomer, initiator, and soluble oligomers.

-

Drying: Dry the purified poly(this compound) in a vacuum oven until a constant weight is achieved.

Visualizations

Caption: General mechanism of free-radical polymerization, including crosslinking.

Caption: Generalized workflow for the synthesis of poly(this compound).

References

Controlled Polymerization of Tetravinylmethane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Note: Strategies for the Controlled Polymerization of Tetravinylmethane

This compound (TVM) is a tetrafunctional monomer with a compact, three-dimensional structure. Its polymerization offers the potential to create highly crosslinked networks, star-shaped polymers, and hyperbranched architectures. However, the high density of vinyl groups presents a significant challenge for controlled polymerization, as rapid gelation is often observed at very low monomer conversions, a phenomenon well-described by the Flory-Stockmayer theory. This document outlines potential strategies and hypothetical protocols for the controlled polymerization of TVM, drawing analogies from successful approaches with other multivinyl monomers (MVMs) like divinylbenzene (B73037) (DVB). The aim is to achieve soluble, well-defined polymeric structures by kinetically controlling the polymerization process to favor intramolecular cyclization and limit intermolecular crosslinking.

The primary strategies to achieve controlled polymerization of TVM revolve around Reversible Deactivation Radical Polymerization (RDRP) techniques, namely Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which significantly reduces the overall concentration of radicals and thus minimizes termination and uncontrolled crosslinking reactions.

Key Challenges:

-

High Functionality: The presence of four vinyl groups leads to a high propensity for intermolecular reactions, resulting in the rapid formation of an insoluble gel.

-

Lack of Precedent: There is a scarcity of published research specifically on the controlled polymerization of this compound.

Potential Strategies to Mitigate Gelation:

-

High Dilution: Conducting the polymerization at very low monomer concentrations to favor intramolecular cyclization over intermolecular crosslinking.

-

Slow Monomer Addition: A semi-batch approach where TVM is added slowly to the reaction mixture to maintain a low instantaneous monomer concentration.

-

Kinetic Control: Fine-tuning the polymerization conditions (e.g., initiator/catalyst concentration, temperature) to keep the concentration of propagating radicals low.

-

Use of Control Agents: Employing RAFT agents or ATRP catalysts to mediate the polymerization and afford control over molecular weight and architecture.

This document provides hypothetical protocols for RAFT and ATRP of TVM, designed as a starting point for researchers venturing into this challenging but potentially rewarding area of polymer synthesis.

Data Presentation